molecular formula C17H22O2 B14178508 1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one CAS No. 919110-38-6

1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one

Katalognummer: B14178508
CAS-Nummer: 919110-38-6
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: WWBIEKBBTZCVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyrans, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one typically involves the reaction of 2,2,5,7,8-pentamethyl-6-chromanol with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of androgen receptors, which play a crucial role in various physiological processes. By binding to these receptors, the compound can influence cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-yl)propan-1-one stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

919110-38-6

Molekularformel

C17H22O2

Molekulargewicht

258.35 g/mol

IUPAC-Name

1-(2,2,5,7,8-pentamethylchromen-6-yl)propan-1-one

InChI

InChI=1S/C17H22O2/c1-7-14(18)15-10(2)11(3)16-13(12(15)4)8-9-17(5,6)19-16/h8-9H,7H2,1-6H3

InChI-Schlüssel

WWBIEKBBTZCVET-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C2=C(C(=C1C)C)OC(C=C2)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.